molecular formula C16H12N4O B8645383 1-Phenyl-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6h)-one

1-Phenyl-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6h)-one

Cat. No. B8645383
M. Wt: 276.29 g/mol
InChI Key: MBMNHMPNVGGMPT-UHFFFAOYSA-N
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Patent
US07358242B2

Procedure details

To a solution of 4-ethoxy-1,3-dihydro-benzo[b][1,4]diazepin-2-one (Preparation 3(A) (5 g, 24 mmol) in glacial AcOH (75 mL) was added benzoic acid hydrazide (3.33 g, 24.5 mmol). The reaction mixture was heated to 120° C. for 2 hours and was cooled to room temperature. The solvent was removed in vacuo by azeotropic distillation with heptane (2×). The residue was dissolved in a minimum amount of methylene chloride and 50 mL ethyl acetate and the solution was poured slowly with stirring into a solution of 100 mL saturated NaHCO3/100 mL water. Ether (150 mL) was added and the mixture was stirred for 5 minutes. The precipitate was collected by filtration, was washed with water and the minimum amount of ether to give 5.89 g of 1-phenyl-4H,6H-2,3,6,10b-tetraaza-benzo[e]azulen-5-one. 1H NMR (CDCl3) δ 9.02 (br s, 1H), 7.48-7.36 (m, 6H), 7.10 (t, 1H), 6.95 (d, 1H), 4.23 (d, 1H), 3.60 (d, 1H); MS 277 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3(A)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH2:10][C:9](=[O:11])[NH:8][C:7]2[CH:12]=[CH:13][CH:14]=[CH:15][C:6]=2[N:5]=1)C.[C:16]([NH:24][NH2:25])(=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(O)=O>[C:17]1([C:16]2[N:5]3[C:4]([CH2:10][C:9](=[O:11])[NH:8][C:7]4[CH:12]=[CH:13][CH:14]=[CH:15][C:6]=43)=[N:25][N:24]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=NC2=C(NC(C1)=O)C=CC=C2
Name
3(A)
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
3.33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring into a solution of 100 mL saturated NaHCO3/100 mL water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo by azeotropic distillation with heptane (2×)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimum amount of methylene chloride and 50 mL ethyl acetate
ADDITION
Type
ADDITION
Details
the solution was poured slowly
ADDITION
Type
ADDITION
Details
Ether (150 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN=C2CC(NC3=C(N12)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.